molecular formula C13H11F3N4O2 B2384366 (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone CAS No. 2034522-54-6

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone

Cat. No.: B2384366
CAS No.: 2034522-54-6
M. Wt: 312.252
InChI Key: YHCXRIPYILSZAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone is a useful research compound. Its molecular formula is C13H11F3N4O2 and its molecular weight is 312.252. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of the compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(trifluoromethoxy)phenyl)methanoneCompounds containing the 1,2,3-triazole moiety have been known to exhibit a broad range of biological activities . They can interact with various enzymes and receptors, influencing numerous biochemical pathways .

Mode of Action

The exact mode of action of This compound1,2,3-triazole derivatives are known to form hydrogen bonds with different targets, which can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Biochemical Pathways

The specific biochemical pathways affected by This compound1,2,3-triazole derivatives have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Pharmacokinetics

The ADME properties of This compoundThe 1,2,3-triazole moiety is known for its high chemical stability, usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature . These properties could potentially influence the bioavailability of the compound.

Result of Action

The molecular and cellular effects of This compound1,2,3-triazole derivatives are known to exhibit a wide range of biological activities, suggesting that they could have diverse molecular and cellular effects .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compoundThe 1,2,3-triazole moiety is known for its high chemical stability, suggesting that it could be relatively stable under various environmental conditions .

Biological Activity

The compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone is a synthetic organic molecule notable for its structural complexity and potential biological activities. This compound features a triazole ring and an azetidine moiety, both of which are recognized for their diverse pharmacological applications. The trifluoromethoxy group enhances the molecule's lipophilicity and may influence its interaction with biological targets.

Structural Characteristics

The molecular formula of this compound is C13H12F3N5OC_{13}H_{12}F_3N_5O, with a molecular weight of 325.27 g/mol. The presence of the triazole and azetidine rings suggests potential for various biological activities, including antimicrobial, antifungal, and anticancer properties.

Anticancer Properties

Research indicates that compounds with similar structural features often exhibit significant anticancer activity. For instance, studies have shown that triazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A recent study demonstrated that triazole-containing compounds displayed cytotoxic effects against MCF-7 breast cancer cells, surpassing the efficacy of established chemotherapeutics like Tamoxifen .

Antimicrobial Activity

Compounds featuring triazole and azetidine structures have also been investigated for their antimicrobial properties. The triazole ring is known to interfere with fungal cell wall synthesis, making these compounds promising candidates for antifungal drug development. Preliminary in vitro assays have indicated that derivatives of this compound exhibit activity against a range of bacterial strains.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

Modification Effect on Activity
Substitution on the triazole ringEnhances binding affinity to biological targets
Variations in azetidine substituentsModulates lipophilicity and cellular uptake
Alteration of the trifluoromethoxy groupAffects pharmacokinetics and bioavailability

Case Studies

  • Cytotoxicity Assay : In a study evaluating the cytotoxic effects of various triazole derivatives on MCF-7 cells, it was found that specific substitutions on the azetidine ring significantly increased cytotoxicity compared to the parent compound .
  • Antimicrobial Screening : Another investigation assessed the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. Results showed a promising inhibition zone, indicating potential as an antimicrobial agent .

Computational Studies

In silico studies have been employed to predict the interaction profiles of this compound with various biological targets. Molecular docking simulations suggest strong binding affinities to enzymes involved in cancer metabolism and cell proliferation pathways .

Properties

IUPAC Name

[3-(triazol-1-yl)azetidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N4O2/c14-13(15,16)22-11-3-1-9(2-4-11)12(21)19-7-10(8-19)20-6-5-17-18-20/h1-6,10H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHCXRIPYILSZAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(C=C2)OC(F)(F)F)N3C=CN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.